

3-Cyclopropyl-5-isoxazolecarboxylic acid solubility profile

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Compound of Interest

Compound Name:	3-Cyclopropyl-5-isoxazolecarboxylic acid
Cat. No.:	B1524376

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An In-Depth Technical Guide to the Solubility Profile of **3-Cyclopropyl-5-isoxazolecarboxylic Acid**

Introduction

Overview of the Molecule: **3-Cyclopropyl-5-isoxazolecarboxylic Acid**

3-Cyclopropyl-5-isoxazolecarboxylic acid is a heterocyclic organic compound featuring an isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position. While this nomenclature is precise, the compound is often found in chemical databases under the systematically equivalent name 5-Cyclopropyl-3-isoxazolecarboxylic acid, corresponding to CAS Number 110256-15-0.^{[1][2][3]} This guide will refer to the compound under this CAS number to ensure consistency with available reference data.

The molecule's structure integrates three key functional moieties: a polar, aromatic isoxazole ring, a lipophilic cyclopropyl group, and an ionizable carboxylic acid. This combination imparts a distinct physicochemical profile that is critical to understand for applications in medicinal chemistry and drug development.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a paramount physical property of an active pharmaceutical ingredient (API). It governs the rate and extent of dissolution in the gastrointestinal tract, which is often the rate-limiting step for oral absorption and subsequent bioavailability.^[4] A poorly soluble compound can lead to low and variable drug exposure, complicating clinical development and potentially rendering an otherwise potent molecule therapeutically ineffective. Therefore, a comprehensive understanding of an API's solubility profile across a physiologically relevant pH range is a cornerstone of pre-formulation science.^[5]

Objectives of this Guide

This technical guide provides a comprehensive framework for characterizing the solubility profile of **3-Cyclopropyl-5-isoxazolecarboxylic acid**. Authored from the perspective of an application scientist, it aims to deliver not only standardized protocols but also the scientific rationale behind the experimental choices. This document will cover:

- The fundamental physicochemical properties of the molecule.
- The influence of its constituent functional groups on solubility.
- Detailed, self-validating protocols for determining thermodynamic solubility and pH-solubility profiles.
- Guidance on data interpretation and its implications for drug development.

Physicochemical Characterization

A thorough analysis of the molecule's structure is the first step in predicting and understanding its solubility behavior.

Molecular Structure and Properties

The key physicochemical properties of 5-Cyclopropyl-3-isoxazolecarboxylic acid (CAS 110256-15-0) are summarized below.

Property	Value	Source(s)
CAS Number	110256-15-0	[1] [2] [3]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [2]
Molecular Weight	153.14 g/mol	[1] [2]
Appearance	Solid	[2]
Melting Point	96-100 °C	[1] [2]
Predicted pKa	3.46 ± 0.10	[1]

Impact of Key Moieties on Solubility

The overall solubility of the molecule is a composite of the contributions from its three primary structural components.

- The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. This imparts polarity and the capacity for hydrogen bonding, where the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[\[6\]](#)[\[7\]](#) The aromatic nature of the ring system contributes to its stability. In drug design, the isoxazole moiety is valued for its ability to improve pharmacokinetic profiles and participate in various biological interactions.[\[8\]](#)[\[9\]](#) Its inherent polarity suggests a favorable interaction with polar solvents like water.[\[6\]](#)
- The Carboxylic Acid Group: This is the most influential group regarding aqueous solubility. As a weak acid, its ionization state is dictated by the pH of the surrounding medium.
 - At pH values significantly below its pKa (~3.46), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and is expected to have significantly lower aqueous solubility. This is referred to as the intrinsic solubility (S₀).
 - At pH values above its pKa, the group will deprotonate to form the carboxylate anion (-COO⁻). The resulting ionic charge dramatically increases the molecule's polarity and its ability to interact with water, leading to a substantial increase in solubility.

- The Cyclopropyl Group: The cyclopropyl fragment is a small, rigid, and lipophilic (fat-loving) alkyl group.^[10] In medicinal chemistry, it is frequently incorporated to enhance metabolic stability, improve binding to biological targets, and increase lipophilicity.^{[11][12]} This increased lipophilicity counteracts the hydrophilic contributions of the isoxazole and carboxylate groups, effectively reducing the molecule's intrinsic aqueous solubility.

Foundational Solubility Concepts & Prediction

Intrinsic vs. Apparent Solubility

It is crucial to distinguish between two types of solubility. Intrinsic solubility (S_0) is the equilibrium solubility of the free, un-ionized form of the compound in a saturated solution. For an acidic compound like this one, S_0 is the solubility at a pH low enough to suppress ionization completely (typically 2 pH units below the pKa). Apparent solubility is the total solubility of all species (ionized and un-ionized) at a specific pH. For this molecule, the apparent solubility will increase as the pH rises above the pKa.

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. For a weak acid, the total apparent solubility (S_{pH}) at a given pH can be related to its intrinsic solubility (S_0) and its pKa by the following equation:

$$S_{\text{pH}} = S_0 * (1 + 10(\text{pH} - \text{pKa}))$$

This equation predicts that the solubility will increase tenfold for every unit increase in pH above the pKa, which is a key characteristic to verify during experimental profiling.

Experimental Determination of the Solubility Profile Rationale for Method Selection

To generate a robust and reliable solubility profile, the Thermodynamic (Equilibrium) Shake-Flask Method is the gold standard.^{[13][14]} This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing the most accurate and thermodynamically stable solubility value. It is recommended by regulatory bodies like the WHO for biopharmaceutics classification.^[15] While other methods like potentiometric titration

exist, the shake-flask approach is direct, universally accepted, and applicable to all types of compounds.[16][17]

Protocol 1: Thermodynamic Intrinsic Solubility (S_0) Determination

This protocol determines the baseline solubility of the neutral form of the molecule.

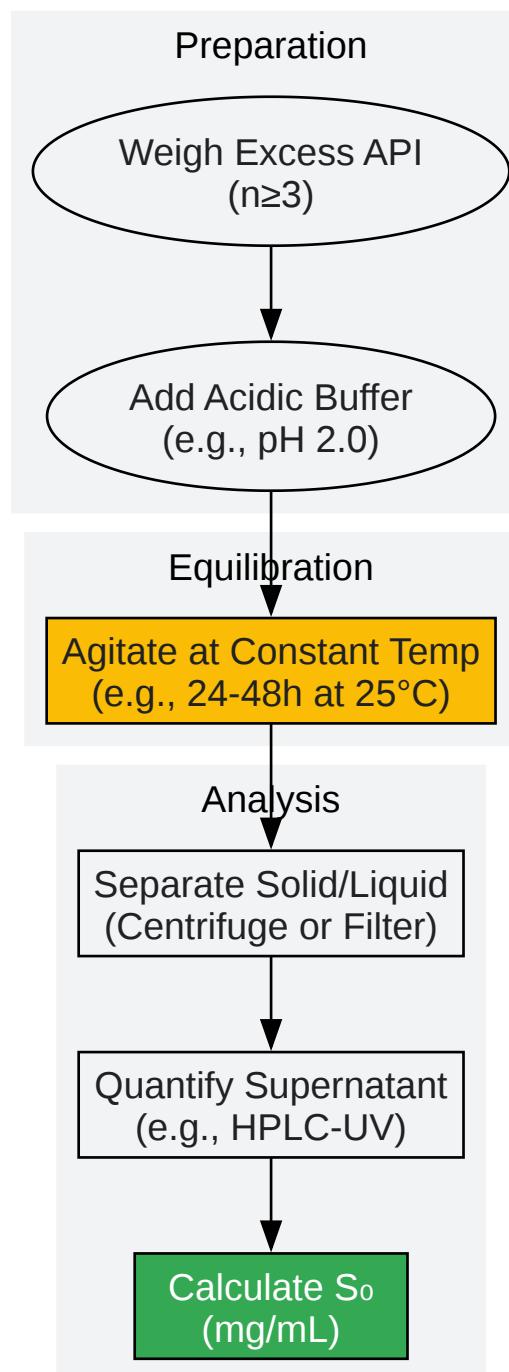
Principle: An excess amount of the solid API is agitated in an acidic buffer ($\text{pH} \leq \text{pKa} - 2$) at a constant temperature until equilibrium is achieved. The supernatant is then analyzed to determine the concentration of the dissolved API.

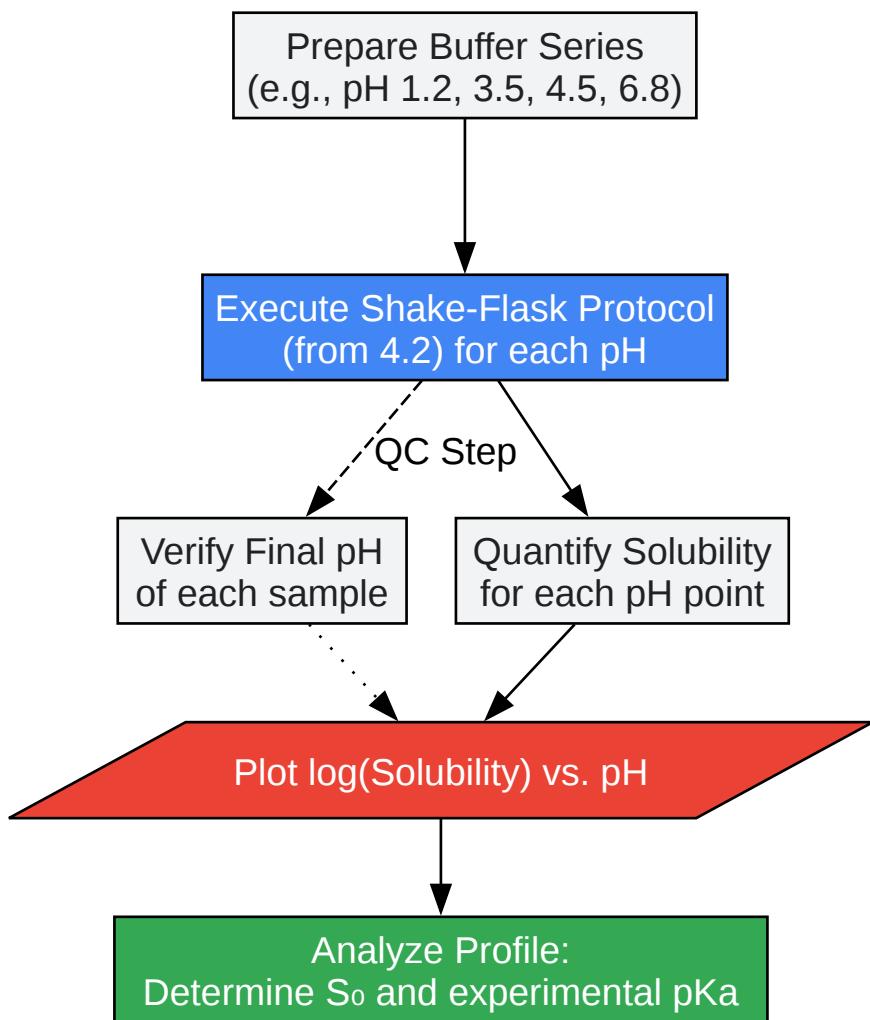
Step-by-Step Methodology:

- **Buffer Preparation:** Prepare a 0.01 N HCl buffer, which has a pH of 2.0. Verify the pH with a calibrated meter. This pH is sufficiently below the predicted pKa of 3.46 to ensure the compound is >99% un-ionized.
- **Sample Preparation:** For each replicate (minimum $n=3$), weigh an amount of **3-Cyclopropyl-5-isoxazolecarboxylic acid** sufficient to create a slurry and ensure an excess of undissolved solid remains at equilibrium (e.g., 2-5 mg) into a clean glass vial.
- **Incubation:** Add a precise volume of the pH 2.0 buffer (e.g., 1-2 mL) to each vial. Seal the vials securely.
- **Equilibration:** Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment set to 25°C (for standard solubility) or 37°C (for biorelevance).[15] Agitate at a speed sufficient to keep the particles suspended without creating a vortex. A typical equilibration time is 24-48 hours.
 - **Trustworthiness Check:** To confirm equilibrium is reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Use one of the following methods:

- Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
- Filtration: Filter the suspension using a low-binding syringe filter (e.g., 0.22 μ m PVDF).
Note: A filter validation study should be performed to ensure the API does not adsorb to the filter material.
- Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it as necessary with a suitable mobile phase or solvent. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the intrinsic solubility (S_0) in mg/mL or μ g/mL based on the measured concentration and any dilution factors. Report the mean and standard deviation of the replicates.

Diagram: Workflow for Intrinsic Solubility Determination





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- To cite this document: BenchChem. [3-Cyclopropyl-5-isoxazolecarboxylic acid solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524376#3-cyclopropyl-5-isoxazolecarboxylic-acid-solubility-profile>]

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